N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyridine-3-sulfonamide
CAS No.: 1206990-69-3
Cat. No.: VC6614762
Molecular Formula: C18H15N7O2S
Molecular Weight: 393.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206990-69-3 |
|---|---|
| Molecular Formula | C18H15N7O2S |
| Molecular Weight | 393.43 |
| IUPAC Name | N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]pyridine-3-sulfonamide |
| Standard InChI | InChI=1S/C18H15N7O2S/c26-28(27,16-3-1-8-19-12-16)24-15-6-4-14(5-7-15)23-17-11-18(21-13-20-17)25-10-2-9-22-25/h1-13,24H,(H,20,21,23) |
| Standard InChI Key | MTYGEGKEYRTTAC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 |
Introduction
Synthesis
The synthesis of compounds like N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. Key steps include:
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Formation of the Pyrazole Ring:
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Pyrazole derivatives are synthesized via cyclization reactions involving hydrazines and diketones or β-ketoesters.
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Pyrimidine Functionalization:
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The pyrimidine core is functionalized by introducing amino groups or heterocyclic substituents using nucleophilic substitution reactions.
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Sulfonamide Formation:
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The sulfonamide group is introduced by reacting sulfonyl chlorides with amines under basic conditions.
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The precise synthetic pathway for this compound would depend on the desired substitution pattern and functional group compatibility.
Biological Activity
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyridine-3-sulfonamide likely exhibits significant biological activity due to its structural features:
Antiproliferative Activity
Sulfonamides and pyrazole derivatives are known for their antiproliferative effects on cancer cells. Studies on similar compounds have shown effectiveness against various cell lines with low cytotoxicity .
Antimalarial Potential
Sulfonamide derivatives have been explored as antimalarial agents due to their ability to inhibit parasitic enzymes .
Other Pharmacological Activities
The compound's pyrimidine-pyrazole framework suggests potential as an anti-inflammatory or antimicrobial agent, as seen in related studies .
Analytical Characterization
To confirm the structure and purity of the compound, various analytical techniques are employed:
| Technique | Purpose |
|---|---|
| FTIR Spectroscopy | Identifies functional groups (e.g., sulfonamide). |
| NMR Spectroscopy | Confirms the arrangement of hydrogen and carbon atoms. |
| Mass Spectrometry | Determines molecular weight and fragmentation pattern. |
| Elemental Analysis | Verifies the molecular formula. |
Drug Development
The compound's structural similarity to known pharmacologically active molecules makes it a candidate for drug discovery programs targeting cancer, infectious diseases, or inflammatory disorders.
Research Tool
It can serve as a chemical probe to study enzyme inhibition or receptor binding in biological systems.
Table: Biological Evaluation of Related Compounds
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